2,3,4,5-四氢-1H-3-苯并氮杂卓-7-醇氢溴酸盐

描述

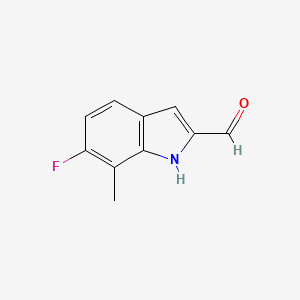

“2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide” is a chemical compound with the CAS Number: 36132-99-7 . It has a molecular weight of 244.13 . The compound is stored at room temperature and comes in the form of a powder .

Synthesis Analysis

A three-component one-pot approach has been developed for the synthesis of 2,3,4,5-tetrahydro-1H-2-benzazepines . This method uses a rhodium catalyst and does not require phosphine . The protocol tolerates anilines of diverse basicity and yields excellent results .Molecular Structure Analysis

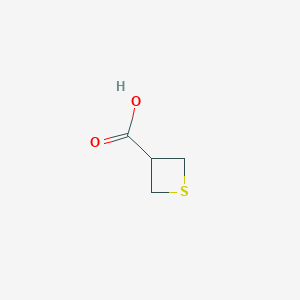

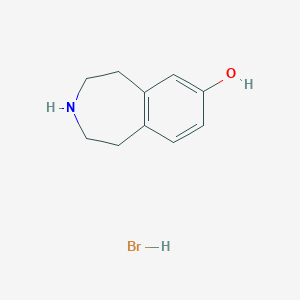

The IUPAC name of the compound is 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide . The InChI code is 1S/C10H13NO.BrH/c12-10-2-1-8-3-5-11-6-4-9(8)7-10;/h1-2,7,11-12H,3-6H2;1H .Physical And Chemical Properties Analysis

The compound has a melting point range of 250-254 degrees Celsius . It is a powder at room temperature .科学研究应用

Neurological Disorders

- Field : Neurology

- Application : This compound has been used in the development of a positron emission tomography (PET) imaging agent for the GluN2B subunits of the N-methyl-d-aspartate receptor (NMDAR), a key therapeutic target for drug development toward several neurological disorders .

- Method : A series of 2,3,4,5-tetrahydro-1H-3-benzazepine and 6,7,8,9-tetrahydro-5H-benzo [7]annulen-7-amine analogues were synthesized and tested in vitro via competition binding assay and autoradiography .

- Results : [18F]PF-NB1 emerged as the best performing tracer with respect to specificity and selectivity over σ1 and σ2 receptors and was thus selected for further in vivo evaluation .

Cancer Treatment

- Field : Oncology

- Application : This compound has been used in the design and synthesis of novel anti-cancer agents .

- Method : A series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs .

- Results : All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0μM and 100μM against cancer cells .

Anti-Implantation Agents

- Field : Reproductive Medicine

- Application : This compound has been used in the synthesis of novel anti-implantation agents .

- Method : 5- Substituted 2,3,4,5- Tetrahydro-1-benzoxepine derivatives have been synthesized .

- Results : The synthesized compounds were evaluated for their anti-implantation activity in mature female Sprague-Dawley rats .

Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors

- Field : Medical Imaging

- Application : This compound has been used in the development of a positron emission tomography (PET) imaging agent for the GluN2B subunits of the N-methyl-d-aspartate receptor (NMDAR), a key therapeutic target for drug development toward several neurological disorders .

- Method : A series of 2,3,4,5-tetrahydro-1H-3-benzazepine and 6,7,8,9-tetrahydro-5H-benzo [7]annulen-7-amine analogues were synthesized and tested in vitro via competition binding assay and autoradiography .

- Results : [18F]PF-NB1 emerged as the best performing tracer with respect to specificity and selectivity over σ1 and σ2 receptors and was thus selected for further in vivo evaluation .

Anticonvulsant Activity

- Field : Neuropharmacology

- Application : This compound has been used in the development of antiepileptic drugs .

- Method : The compound 2,3,4,5-tetrahydro-7-heptyloxy-1H-2-benzazepin-1-one 4e was synthesized and evaluated for its anticonvulsant activity using the maximal electroshock seizure (MES) test .

- Results : The compound revealed the best anticonvulsant activity, exhibiting a median effective dose (ED50) of 39.4 mg/kg, and a median toxicity dose (TD50) of 392.9 mg/kg, resulting in a protective index (PI) of 10.0, which is a little higher than the PI of the marked antiepileptic drug carbamazepine (PI=6.4) .

Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors

- Field : Medical Imaging

- Application : This compound has been used in the development of a positron emission tomography (PET) imaging agent for the GluN2B subunits of the N-methyl-d-aspartate receptor (NMDAR), a key therapeutic target for drug development toward several neurological disorders .

- Method : A series of 2,3,4,5-tetrahydro-1H-3-benzazepine and 6,7,8,9-tetrahydro-5H-benzo [7]annulen-7-amine analogues were synthesized and tested in vitro via competition binding assay and autoradiography .

- Results : [18F]PF-NB1 emerged as the best performing tracer with respect to specificity and selectivity over σ1 and σ2 receptors and was thus selected for further in vivo evaluation .

安全和危害

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

未来方向

属性

IUPAC Name |

2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.BrH/c12-10-2-1-8-3-5-11-6-4-9(8)7-10;/h1-2,7,11-12H,3-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOHLVMZDODRYHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC2=C1C=CC(=C2)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide | |

CAS RN |

36132-99-7 | |

| Record name | 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic acid](/img/structure/B1324296.png)

![1,9-Diazaspiro[5.5]undecan-2-one](/img/structure/B1324300.png)

![8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B1324302.png)